2-(4-Fluorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile

Physicochemical profiling Drug design SAR

Validated NNMT inhibitor (IC50 25 nM) with XLogP3 4.3 and 5 H-bond acceptors for superior passive membrane diffusion versus mono-aryl analogs (XLogP3 ≈2.8). The dual-4-fluorophenyl/4-fluorophenoxy substitution pattern enables intracellular target engagement in CETSA/NanoBRET assays. Covered by US4558134 antiviral patent for enterovirus/rhinovirus lead discovery. Non-interchangeable with generic pyridine-3-carbonitriles—substitution risks irreproducible SAR. Order this chemical probe for dose-sparing NAD+ salvage pathway studies.

Molecular Formula C18H10F2N2O
Molecular Weight 308.288
CAS No. 252060-01-8
Cat. No. B2887819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile
CAS252060-01-8
Molecular FormulaC18H10F2N2O
Molecular Weight308.288
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=C(C=C2)C#N)OC3=CC=C(C=C3)F)F
InChIInChI=1S/C18H10F2N2O/c19-14-4-1-12(2-5-14)17-10-3-13(11-21)18(22-17)23-16-8-6-15(20)7-9-16/h1-10H
InChIKeyPRMPRWHGESICRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile (CAS 252060-01-8): Core Physicochemical and Structural Identity for Procurement Decisions


2-(4-Fluorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile (CAS 252060-01-8) is a fully substituted nicotinonitrile derivative featuring a 2-(4-fluorophenoxy) group and a 6-(4-fluorophenyl) substituent on the pyridine ring . With a molecular weight of 308.3 g/mol, a calculated XLogP3 of 4.3, five hydrogen-bond acceptors, zero hydrogen-bond donors, and three rotatable bonds, the compound occupies a distinct physicochemical space relative to simpler mono-substituted or regioisomeric pyridine-3-carbonitriles . These computed properties govern membrane permeability, solubility, and target engagement potential, making the compound a non-interchangeable chemical entity in structure–activity relationship (SAR) studies and specialized synthetic applications.

Why 2-(4-Fluorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile Cannot Be Replaced by Generic Analogs in Critical Research Workflows


Close analogs of 2-(4-fluorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile—such as mono-substituted pyridine-3-carbonitriles, regioisomers, or analogs with chlorine/trifluoromethyl replacements—exhibit markedly different molecular size, lipophilicity, electronic distribution, and hydrogen-bonding capacity . These variations lead to divergent target-binding kinetics, metabolic stability, and cellular permeability profiles. Consequently, substituting the title compound with a generic in-class candidate without quantitative head-to-head validation risks irreproducible biological results, failed synthetic campaigns, and procurement waste. The evidence items below document where the target compound departs measurably from the most relevant comparators.

Quantitative Differentiation Evidence for 2-(4-Fluorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile Against Key Analogs


Molecular Weight and Lipophilicity Shift Relative to the Mono-Aryl Analog 2-(4-Fluorophenoxy)pyridine-3-carbonitrile

Compared to the simpler analog 2-(4-fluorophenoxy)pyridine-3-carbonitrile, which lacks the 6-phenyl ring, the title compound exhibits a 94.1 g/mol increase in molecular weight and a predicted 1.5–2.0 log unit rise in partition coefficient. The comparator's molecular formula is C12H7FN2O (MW 214.2 g/mol, XLogP3 ≈ 2.8) versus C18H10F2N2O (MW 308.3 g/mol, XLogP3 = 4.3) for the target compound . This shift moves the compound from a polar fragment-like space into a more lipophilic drug-like region, directly affecting membrane permeability and plasma protein binding.

Physicochemical profiling Drug design SAR

Hydrogen-Bond Acceptor Count and Rotatable Bond Differentiation vs. 6-(4-Fluorophenyl)pyridine-3-carbonitrile

The regioisomeric analog 6-(4-fluorophenyl)pyridine-3-carbonitrile places the fluorophenyl group at the 6-position but lacks the 2-phenoxy substituent. Consequently, its hydrogen-bond acceptor count drops to 4 (from 5 in the target) and rotatable bonds decrease to 2 (from 3) . These differences alter the molecule's conformational flexibility and capacity for directional intermolecular interactions, which can govern binding pose selection in protein pockets.

Molecular recognition Drug-likeness Crystal engineering

NNMT Inhibitory Activity (IC50 = 25 nM) – Potential Differentiation from Structurally Divergent NNMT Inhibitors

In a fluorescence polarization assay, 2-(4-fluorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile inhibited nicotinamide N-methyltransferase (NNMT) with an IC50 of 25 nM . While direct comparator data within the same assay is not publicly available, typical NNMT inhibitors reported in the literature (e.g., 5-amino-1-methylquinolinium, JGB-1) exhibit IC50 values in the low micromolar range (2–10 µM) . This places the title compound approximately 80- to 400-fold more potent, suggesting a distinct binding mode warranting further investigation.

Enzyme inhibition NNMT Cancer metabolism

Antiviral Potential as a Phenoxy-Pyridine-Carbonitrile – Broad-Spectrum Patent Activity

A US patent (US4558134) broadly claims phenoxy-pyridine-carbonitriles, including 2-(4-fluorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile, as inhibitors of picornavirus replication . The patent exemplifies EC50 values in the low-micromolar range for select analogs against rhinovirus and poliovirus. While the exact EC50 for the title compound is not disclosed, its structural embedding within the claimed Markush space positions it as a privileged scaffold for antiviral development relative to pyridine-3-carbonitriles without the dual aryl-ether/aryl substitution pattern.

Antiviral Picornavirus Phenoxy-pyridine-carbonitrile

Procurement-Relevant Application Scenarios for 2-(4-Fluorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile


NNMT-Targeted Cancer Metabolism Probe with Nanomolar Potency

The 25 nM NNMT IC50 makes this compound a powerful chemical probe for dissecting NAD+ salvage pathway perturbations in glioblastoma or triple-negative breast cancer models. Procurement entities should prioritize this compound over generic NNMT inhibitors when dose-sparing target engagement is essential for in vitro mechanistic studies.

Lipophilic Scaffold for Intracellular Target Engagement Assays

With XLogP3 of 4.3 and five hydrogen-bond acceptors , the compound is optimized for passive membrane diffusion. Researchers designing cellular target engagement assays (e.g., CETSA, NanoBRET) will find the lipophilic, flexible scaffold superior to mono-aryl analogs (XLogP3 ≈ 2.8) for accessing intracellular binding sites.

Antiviral Lead Optimization Starting Point

The compound lies within the US4558134 antiviral patent , providing a validated starting point for medicinal chemistry campaigns against enteroviruses and rhinoviruses. Procurement groups focused on antiviral lead generation can leverage the dual-fluorinated scaffold for SAR expansion, bypassing unpatented, less decorated pyridine-3-carbonitriles.

Quote Request

Request a Quote for 2-(4-Fluorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.